![molecular formula C14H23F2NO4 B2881246 (1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate CAS No. 2411591-33-6](/img/structure/B2881246.png)
(1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C14H23F2NO4 and its molecular weight is 307.338. The purity is usually 95%.
BenchChem offers high-quality (1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
The compound has been utilized in the field of chemical synthesis and catalysis. For instance, a related complex, [(N-benzyloxycarbonylprolyl)cyclopentadienyl]-Mo(CO)3 Me, was prepared using a similar amino acid-functionalized cyclopentadienyl-lithium reagent. This complex demonstrated significant catalytic activity in olefin epoxidation, showcasing its potential in catalytic processes (Abrantes et al., 2009).
Intermediate in Synthesis of Agonists
The compound's stereoisomers have been used as intermediates in synthesizing S1P1 receptor agonists, demonstrating its role in the development of pharmaceutical agents. This was shown through a scalable synthesis and isolation process for the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate (Wallace et al., 2009).
Development of Chiral Catalysts
The compound has also been investigated for its use in developing chiral catalysts. For example, the enantiopure salt Δ-Co((S,S)-dpen)32Cl(-)B(C6F5)4(-) acted as an effective hydrogen bond donor catalyst for additions of 1,3-dicarbonyl compounds, illustrating its role in enantioselective chemical reactions (Kumar et al., 2016).
Polymer Synthesis
In polymer science, chiral methylpropargyl ester monomers containing amino acid moieties, including those similar to the compound , have been synthesized and polymerized. These polymers exhibited specific rotation and circular dichroism, indicating their potential in materials science for creating one-handed helical structures (Qu et al., 2009).
Generation of Singlet Oxygen
In biochemistry, related α-dicarbonyl catabolites have been studied for their interactions with amino groups of proteins, which can lead to the generation of singlet oxygen. This indicates the compound's potential relevance in understanding oxidative stress and related biological processes (Massari et al., 2011).
Synthesis of Enantiopure Compounds
The compound has applications in the synthesis of enantiopure compounds. For instance, kinetic resolution methods have been used to efficiently synthesize enantiomers of similar compounds, aiding in the development of stereochemically complex molecules (Davies et al., 2003).
Eigenschaften
IUPAC Name |
methyl (1R,3R)-1-(2,2-difluoroethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(19)17-9-5-6-14(7-9,8-10(15)16)11(18)20-4/h9-10H,5-8H2,1-4H3,(H,17,19)/t9-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWWGEVIPJQEGJ-YMTOWFKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)(CC(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@](C1)(CC(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.